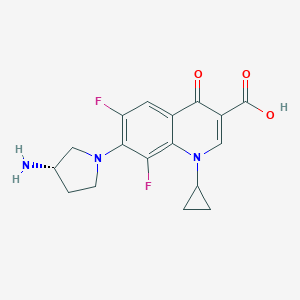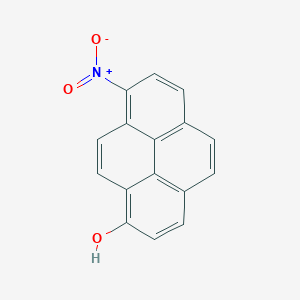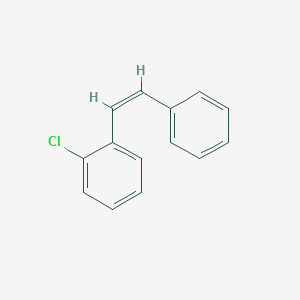
(Z)-2-Chlorostilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Chlorostilbene is a chemical compound that belongs to the stilbene family. It is an organic molecule that consists of a phenyl group attached to two vinyl groups. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of (Z)-2-Chlorostilbene depends on its application. In cancer cells, it induces apoptosis by activating the caspase cascade, which leads to the breakdown of cellular components. In neurodegenerative diseases, it inhibits the formation of amyloid beta plaques, which are responsible for the death of neurons. In agriculture, it inhibits the growth of fungi by disrupting their cell membranes.
Biochemische Und Physiologische Effekte
(Z)-2-Chlorostilbene has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, which leads to the death of cancer cells. In neurodegenerative diseases, it protects neurons from the toxic effects of amyloid beta plaques. In agriculture, it inhibits the growth of fungi, which can lead to the protection of crops from fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Z)-2-Chlorostilbene in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Its high melting point can also make it difficult to handle in some experiments.
Zukünftige Richtungen
There are several future directions for the study of (Z)-2-Chlorostilbene. In medicine, it can be studied further for its potential use in treating other types of cancer and neurodegenerative diseases. In agriculture, it can be studied for its potential use in developing new fungicides. In materials science, it can be studied for its potential use in developing new OLEDs. Furthermore, the mechanism of action of (Z)-2-Chlorostilbene can be studied further to better understand its effects on cells and organisms.
Conclusion:
In conclusion, (Z)-2-Chlorostilbene is a chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Synthesemethoden
The synthesis of (Z)-2-Chlorostilbene can be achieved through several methods. One of the most commonly used methods is the Wittig reaction. In this reaction, a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction involves the formation of a new carbon-carbon double bond and the removal of a leaving group. The reaction conditions, such as the choice of solvent and the temperature, can affect the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Chlorostilbene has been studied for its potential applications in various fields. In medicine, it has been shown to have anticancer properties. It inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, it has been shown to have antifungal properties, and it can be used as a fungicide to protect crops from fungal infections. In materials science, it has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).
Eigenschaften
CAS-Nummer |
1657-51-8 |
|---|---|
Produktname |
(Z)-2-Chlorostilbene |
Molekularformel |
C14H11Cl |
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
1-chloro-2-[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10- |
InChI-Schlüssel |
WTVKFPGVKKXUHG-KHPPLWFESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=CC=C2Cl |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





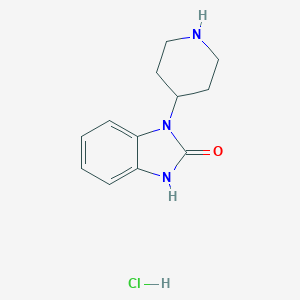

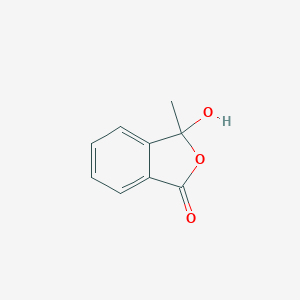
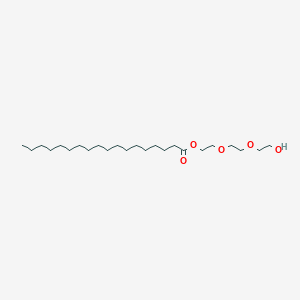
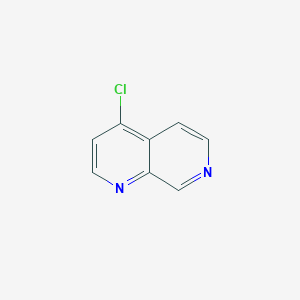
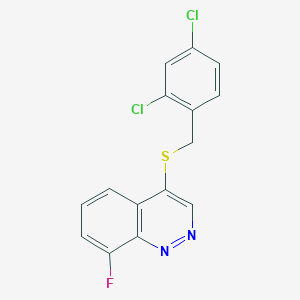
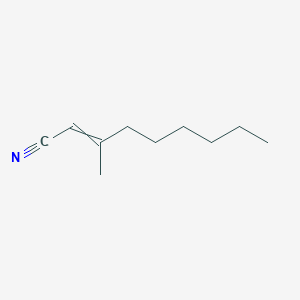
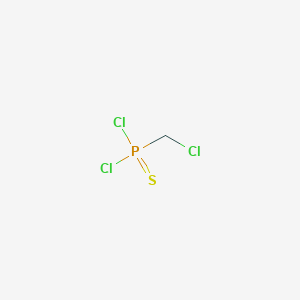
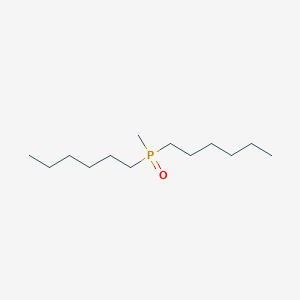
![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)
